molecular formula C6H6N4S B11483832 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-5-thiol

Cat. No.: B11483832
M. Wt: 166.21 g/mol
InChI Key: IRAPKTAIDOZANZ-UHFFFAOYSA-N
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Description

7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a methyl group at the 7th position and a thiol group at the 5th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, to yield the desired triazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times . The use of microwave irradiation also allows for better control over reaction conditions, reducing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a corresponding amine or thiol derivative.

    Substitution: The methyl group and thiol group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methyl group and a thiol group in 7-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-THIOL imparts unique chemical and biological properties. The thiol group enhances its ability to form disulfide bonds and interact with metal ions, while the methyl group influences its hydrophobicity and overall stability .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine-5-thione

InChI

InChI=1S/C6H6N4S/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3H,1H3,(H,8,9)

InChI Key

IRAPKTAIDOZANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N2C=NNC2=N1

Origin of Product

United States

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